molecular formula C13H17NO4 B554326 N-Carbobenzyloxy-L-valine CAS No. 1149-26-4

N-Carbobenzyloxy-L-valine

Cat. No. B554326
CAS RN: 1149-26-4
M. Wt: 251.28 g/mol
InChI Key: CANZBRDGRHNSGZ-NSHDSACASA-N
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Description

N-Carbobenzyloxy-L-valine, also known as N-benzyloxycarbonyl-L-valine or Z-Val-OH, is a protected form of the essential amino acid L-Valine . It is widely used in the field of pharmaceutical synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps . First, L-valine, sodium hydroxide solution, and sodium carbonate are added to a reaction vessel. After the L-valine is completely dissolved, the temperature of the solution is lowered to below 0°C. A solution of 1,4-dioxane containing benzyl chloroformate is then added dropwise while maintaining the temperature below 20°C. The reaction is allowed to proceed at room temperature for 8 hours. After completion of the reaction, the reaction mixture is extracted with dichloromethane. The organic phase is discarded, and the aqueous phase is cooled to below 10°C. Concentrated hydrochloric acid is added dropwise until the pH reaches 2. The mixture is stirred at 10°C for 30 minutes, resulting in the precipitation of a large amount of white solid. The solid is filtered, washed with water, and dried under vacuum to obtain white this compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4 . Its molecular weight is 251.28 .


Chemical Reactions Analysis

This compound is used in the synthesis of various pharmaceutical compounds . For example, it can be used in the preparation of high-purity CBZ-Valacyclovir, a precursor for the synthesis of Valacyclovir hydrochloride, which is the prodrug of Acyclovir .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 62-64 °C . Its optical activity is [α]20/D −4.2±0.5°, c = 2 in chloroform .

Scientific Research Applications

  • Synthesis and Optimization : The synthesis of N-Carbobenzyloxy-L-valine has been optimized for high yield and purity. Factors such as reagent ratios, reaction temperature, and recrystallization methods are crucial in achieving desirable outcomes. In one study, the yield reached 95% with a purity of 99% under optimal conditions (Liu Qiao-yun, 2007).

  • Peptide Synthesis : Cbz-L-Valine is used in the synthesis of peptides, particularly in studying the structure of specific peptides like gramicidin S. The carbobenzoxy procedure, which includes Cbz-L-Valine, has been employed for synthesizing dipeptides of valine (R. Synge, 1948).

  • Amino Acid Production : Studies on the production of L-valine, a component of Cbz-L-Valine, show advancements in microbial fermentation techniques. Enhanced production has been achieved through genetic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum, aiming for higher yield and productivity (Yanan Hao et al., 2020), (S. Hasegawa et al., 2012).

  • Metabolic Engineering : The metabolic engineering of organisms for L-valine production involves transcriptome analysis and gene knockout simulations. This approach has led to significant improvements in the yield of L-valine, demonstrating the potential of metabolic engineering in industrial applications (J. Park et al., 2007).

  • Enzymology and Biochemistry : Cbz-L-Valine is significant in studying the enzymology and structure of enzymes involved in amino acid biosynthesis. For instance, acetohydroxy acid isomeroreductase, crucial in the biosynthesis of isoleucine, valine, and leucine, has been studied for its mechanism and potential as a target for herbicides and fungicides (R. Dumas et al., 2001).

  • Sensor Development : N-Carbobenzyloxy derivatives, including Cbz-L-Valine, have been used in creating sensors for detecting metal ions. These sensors, based on silver nanoparticles, can selectively identify toxic metal ions like Cd2+, Hg2+, and Pb2+ (V. V. Kumar & S. P. Anthony, 2014).

  • Therapeutic Applications : While focused on biochemical processes and organic synthesis, some studies have explored the therapeutic potential of L-valine, a component of Cbz-L-Valine, particularly in addressing metabolic disorders and enhancing amino acid production in therapeutic contexts (P. Riederer et al., 1980).

Mechanism of Action

Target of Action

Z-Val-OH, also known as N-CBZ-L-VALINE or N-Carbobenzyloxy-L-valine or CBZ-L-valine, is a biochemical reagent . It is primarily used in the field of life science research . The primary targets of Z-Val-OH are caspases . Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation .

Mode of Action

Z-Val-OH acts as a pan-caspase inhibitor . It inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, Z-Val-OH can block many different biological processes including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .

Biochemical Pathways

It is known that caspases, the targets of z-val-oh, are involved in the apoptosis pathway and inflammation responses . Therefore, it can be inferred that Z-Val-OH may affect these pathways.

Pharmacokinetics

It is known that the compound is used as a biochemical reagent in life science research , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific experimental conditions.

Result of Action

The result of Z-Val-OH’s action is the inhibition of caspase activity, which can lead to increased cell survival . For instance, Z-Val-OH has been shown to alleviate endotoxic shock by inducing macrophage necroptosis and promoting myeloid-derived suppressor cells (MDSCs)-mediated inhibition of macrophage activation .

Future Directions

N-Carbobenzyloxy-L-valine is expected to continue to be used in the synthesis of various pharmaceutical compounds . Its use in the synthesis of antiviral drugs such as Valacyclovir hydrochloride is particularly noteworthy .

properties

IUPAC Name

(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1149-26-4
Record name Benzyloxycarbonyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(benzyloxycarbonyl)-L-valine
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Record name N-CARBOBENZOXY-L-VALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is CBZ-L-valine and what is its primary use in scientific research?

A1: CBZ-L-valine, also known as Z-Val-OH or N-Carbobenzyloxy-L-valine, is a protected form of the amino acid L-valine. It serves as a common building block in peptide synthesis. The carboxybenzyl (CBZ) group acts as a protecting group for the amine functionality of L-valine, allowing for controlled reactions during peptide chain assembly. [, , , ]

Q2: Can you elaborate on the synthesis of CBZ-L-valine and factors influencing its yield?

A2: CBZ-L-valine is synthesized by reacting benzyl chloroformate with L-valine in a basic solution. [] provides a detailed method, highlighting that optimal yield (95%) is achieved at a 1:1.2 molar ratio of L-valine to benzyl chloroformate at 20°C. The choice of recrystallization solvent also impacts purity, with a mixture of ether and toluene, followed by petroleum ether addition, proving most effective.

Q3: How does the use of CBZ-L-valine contribute to the synthesis of complex molecules like valacyclovir?

A3: CBZ-L-valine is a crucial intermediate in the synthesis of valacyclovir, an antiviral drug. [] describes a method where CBZ-L-valine is reacted with acyclovir to form the CBZ-L-valine acyclovir ester, a key precursor to valacyclovir. This highlights the importance of CBZ-L-valine in pharmaceutical synthesis.

Q4: Are there any specific challenges in working with CBZ-L-valine acyclovir ester, and how are they addressed?

A4: Yes, purification of CBZ-L-valine acyclovir ester can be challenging. [] addresses this issue by introducing a new purifying method. This method involves dissolving the crude product in dimethylformamide (DMF), followed by the addition of concentrated hydrochloric acid and alcohols. Subsequent crystallization with dilute hydrochloric acid results in a high purity (>99.5%) CBZ-L-valine acyclovir ester.

Q5: Beyond valacyclovir, are there other examples of CBZ-L-valine being used in the synthesis of biologically relevant molecules?

A5: Yes, [] showcases the use of CBZ-L-valine in synthesizing a glyco-hexapeptide found in human oncofetal fibronectin. This specific peptide sequence is recognized by the monoclonal antibody FDC-6. The study highlights the versatility of CBZ-L-valine in creating complex biomolecules for research purposes.

Q6: Are there alternative synthetic strategies for incorporating the amino acid sequence represented by CBZ-L-valine into larger peptides?

A6: Absolutely. [] explores the use of a novel 2H-azirin-3-amine as a building block for α-methyl glutamate, a structure analogous to CBZ-L-valine with an additional methylene group in the side chain. This alternative method demonstrates the continuous development of novel approaches in peptide synthesis, offering potential advantages depending on the desired final product.

Q7: What are the implications of using CBZ-valganciclovir in the development of antiviral treatments?

A7: CBZ-valganciclovir, another antiviral agent, also utilizes CBZ-L-valine as a building block. [] describes an improved synthesis method for CBZ-valganciclovir, focusing on maximizing the yield of the desired monoester product. This optimized process is crucial for cost-effective large-scale production of antiviral drugs.

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